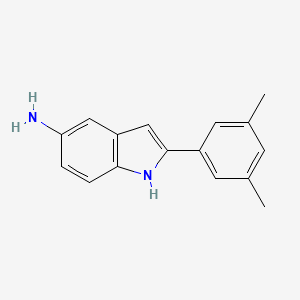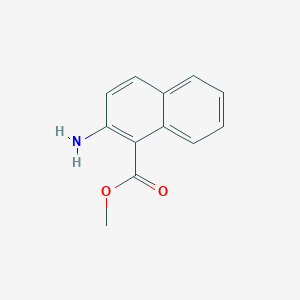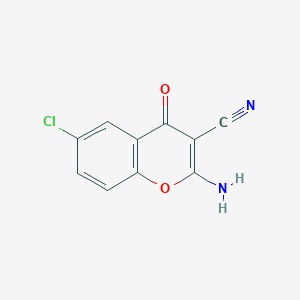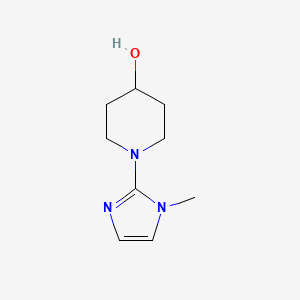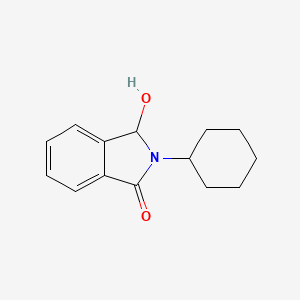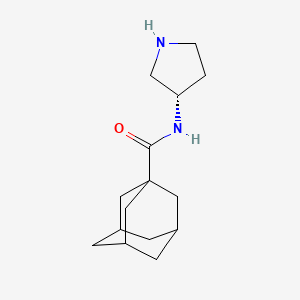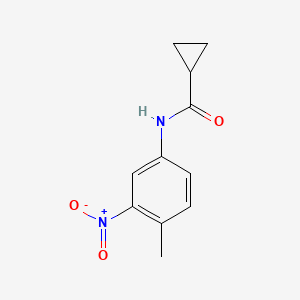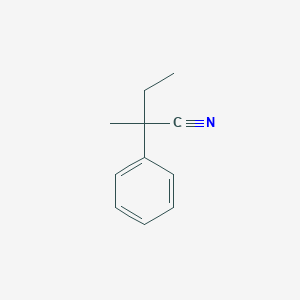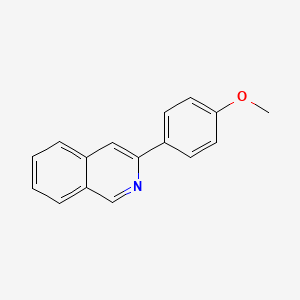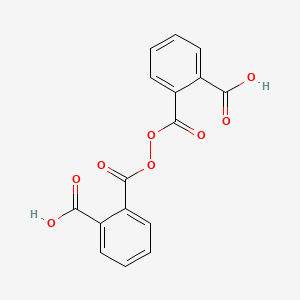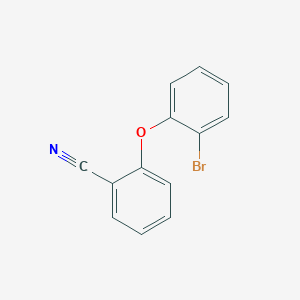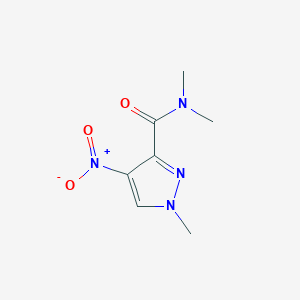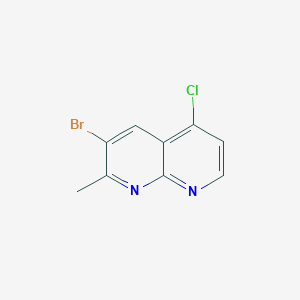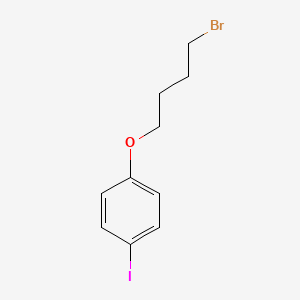![molecular formula C6H5ClN4O2S B8735706 5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE CAS No. 98165-60-7](/img/structure/B8735706.png)
5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, allowing it to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride typically involves the reaction of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced via reduction.
科学的研究の応用
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with biological molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride involves its interaction with biological targets through the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and microbial growth .
類似化合物との比較
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
特性
CAS番号 |
98165-60-7 |
|---|---|
分子式 |
C6H5ClN4O2S |
分子量 |
232.65 g/mol |
IUPAC名 |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN4O2S/c1-4-2-3-11-5(8-4)9-6(10-11)14(7,12)13/h2-3H,1H3 |
InChIキー |
ZLKWIPGKQOYHSY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NN2C=C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


